molecular formula C7H11N5O B13097700 3-Amino-N',5-dimethylpyrazine-2-carbohydrazide CAS No. 22918-44-1

3-Amino-N',5-dimethylpyrazine-2-carbohydrazide

Cat. No.: B13097700
CAS No.: 22918-44-1
M. Wt: 181.20 g/mol
InChI Key: BGDWNGOZSCJLGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide typically involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. The amino and carbohydrazide groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N’,5-dimethylpyrazine-2-carbohydrazide is unique due to the presence of both amino and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

22918-44-1

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

3-amino-N',5-dimethylpyrazine-2-carbohydrazide

InChI

InChI=1S/C7H11N5O/c1-4-3-10-5(6(8)11-4)7(13)12-9-2/h3,9H,1-2H3,(H2,8,11)(H,12,13)

InChI Key

BGDWNGOZSCJLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N)C(=O)NNC

Origin of Product

United States

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